Product packaging for Lithium(1+) oxomanganese(Cat. No.:)

Lithium(1+) oxomanganese

Cat. No.: B11727941
M. Wt: 77.9 g/mol
InChI Key: JJLNJNBLJPXAFX-UHFFFAOYSA-N
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Description

Lithium(1+) oxomanganese is a useful research compound. Its molecular formula is LiMnO+ and its molecular weight is 77.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiMnO+ B11727941 Lithium(1+) oxomanganese

Properties

Molecular Formula

LiMnO+

Molecular Weight

77.9 g/mol

IUPAC Name

lithium;oxomanganese

InChI

InChI=1S/Li.Mn.O/q+1;;

InChI Key

JJLNJNBLJPXAFX-UHFFFAOYSA-N

Canonical SMILES

[Li+].O=[Mn]

Origin of Product

United States

Mitigation of Manganese Dissolution:the Most Significant Degradation Pathway is the Dissolution of Manganese into the Electrolyte. This Occurs Via Two Main Routes: the Disproportionation of Mn³⁺ Ions into Soluble Mn²⁺ and Mn⁴⁺, and the Attack of the Cathode Surface by Hydrofluoric Acid Hf , Which is Formed from Trace Amounts of Water Reacting with the Lipf₆ Salt in the Electrolyte.rsc.orgrsc.org

Coatings act as a physical and chemical shield. rsc.orgpatsnap.com By preventing direct contact between the LiMnO₂ particles and the electrolyte, coatings physically block the migration of dissolved Mn²⁺ ions away from the cathode. nih.govresearchgate.net Furthermore, many oxide and phosphate (B84403) coatings are capable of scavenging HF, neutralizing it before it can corrode the active material. rsc.org This protective action preserves the structural and compositional integrity of the cathode, leading to significantly improved capacity retention. nih.govpatsnap.com

Prevention of Parasitic Side Reactions and Cei Stabilization:the Interface Between the Cathode and the Electrolyte is a Site of Continuous Chemical Activity. Unfavorable Side Reactions, Such As Electrolyte Oxidation at High Voltages, Lead to the Formation of a Resistive and Unstable Cathode Electrolyte Interphase Cei .nih.govresearchgate.netthis Increases the Cell S Internal Resistance and Consumes Lithium Ions, Causing Capacity Fade.

Microstructural Engineering for Improved Performance

Beyond surface coatings, engineering the internal structure of Lithium(1+) oxomanganese particles at the micro- and nanoscale is a powerful strategy to enhance its electrochemical properties.

Nanostructuring and Composite Design

Modifying the architecture of LiMnO₂ at the nanoscale and creating composite structures are key methods to improve performance by enhancing reaction kinetics and structural stability.

Nanostructuring: Reducing the particle size of LiMnO₂ to the nanometer scale offers significant advantages. Nanostructured materials, such as nanoparticles, nanowires, and hollow nanofibers, fundamentally alter the kinetics of lithium-ion storage. nih.govrsc.org The primary benefits include:

Shortened Diffusion Paths: Smaller particle dimensions drastically reduce the distance that lithium ions must travel within the solid material, which is often the rate-limiting step. This leads to significantly improved rate capability, allowing for faster charging and discharging. nih.govresearchgate.net

Increased Surface Area: A higher surface area increases the contact between the electrode and the electrolyte, providing more sites for electrochemical reactions to occur. rsc.org

Strain Accommodation: Nanostructures can better accommodate the mechanical strain from volume changes during Li⁺ insertion and extraction, reducing particle cracking and improving long-term cycling stability. rsc.org

For example, LiMn₂O₄ hollow nanofibers have demonstrated stable cycling performance due to their unique ability to relieve structural expansion and provide shorter diffusion paths for Li⁺. rsc.org

Composite Design: Composite design involves integrating LiMnO₂ with other electrochemically active or stable materials at the micro- or nanoscale to create a synergistic effect. A prominent strategy is the creation of 'layered-spinel' or 'layered-layered' composites. pku.edu.cnanl.gov These materials typically combine the high capacity of a layered component, such as Li₂MnO₃, with the structural stability and high rate capability of a spinel component like LiMn₂O₄. pku.edu.cnresearchgate.net This approach can yield materials with both high energy density and excellent structural integrity. For instance, composites of xLi₂MnO₃ • yLiMn₂O₄ • zLiMnO₂ have been reported to provide capacities exceeding 250 mAh/g, nearly double that of many commercial cathodes, while benefiting from the structural stability of the combined phases. pku.edu.cn Another approach involves creating nanocomposites by integrating LiMnO₂ with conductive additives like graphene, which ensures good electronic conductivity throughout the electrode. rsc.org

Microstructural ApproachExampleKey Benefit(s)
Nanostructuring Hollow NanofibersShortens Li⁺ diffusion path, relieves structural strain, increases reaction sites. rsc.org
Nanostructuring Nanoparticles (50-100 nm)Enhances rate capability by shortening migration pathways. nih.gov
Composite Design Layered-Spinel CompositeCombines high capacity of layered phase with stability of spinel phase. pku.edu.cn
Composite Design Graphene NanocompositeImproves electronic conductivity and structural integrity. rsc.org

Concentration-Gradient Designs

A more sophisticated microstructural engineering approach is the creation of concentration-gradient materials. In this design, the elemental composition within a single cathode particle is intentionally varied, typically from the center (core) to the outer edge (surface). anl.gov This allows for the optimization of properties in different regions of the particle to achieve a combination of high energy density and superior stability.

The core of the particle is often designed to be rich in elements that provide high capacity, such as nickel in Li-rich NMC (Nickel Manganese Cobalt Oxide) materials, or manganese for its high theoretical capacity. nih.govanl.gov The concentration of this element then gradually decreases towards the surface. Conversely, the surface of the particle is enriched with elements that enhance stability and reduce reactivity with the electrolyte, such as manganese or cobalt. rsc.organl.gov

This strategic arrangement yields several key benefits:

Enhanced Stability: A manganese-rich outer layer is more structurally stable and less reactive with the electrolyte than a nickel-rich surface. This minimizes side reactions, suppresses manganese dissolution, and improves thermal stability. nih.govresearchgate.net

Improved Structural Integrity: The gradual change in composition avoids sharp interfaces between different materials, which can be points of mechanical weakness. This smooth transition helps to prevent the formation of cracks during cycling. nih.govresearchgate.net

For example, a concentration-gradient Li-rich manganese-based material with a gradual decrease in Mn content and an increase in Ni content from the core to the surface has demonstrated a capacity retention of 97.6% after 100 cycles, with no cracks observed after long-term cycling. nih.gov Another design features a Ni-rich core for high capacity, transitioning to a stable Mn-rich outer layer, which shows excellent high-voltage performance and structural stability. rsc.org Some advanced concepts even employ a "dual-gradient" design, which combines this compositional gradient with a structural gradient (e.g., ordered in the core, disordered at the surface) to further enhance performance. researchgate.netanl.gov

Gradient Design ExampleCore CompositionSurface CompositionReported Advantage
TM-Gradient LRMO nih.govMn-richNi-richHigh capacity retention (97.6% @ 100 cycles), crack-free structure.
CG-NCM622 rsc.orgNi-rich (Ni₀.₈)Mn-rich (Ni₀.₃₃)Excellent high-voltage stability (90% retention @ 4.6 V).
Dual-Gradient LLO researchgate.netHigh-activity interiorHigh-stability exteriorSuperior capacity retention and reduced voltage decay.

Electronic Structure and Valence State Analysis of Lithium 1+ Oxomanganese

Theoretical Frameworks for Electronic Structure Calculation

The complex electronic nature of lithium manganese oxides, characterized by multiple, closely-spaced electronic and magnetic states, necessitates sophisticated theoretical approaches for accurate description. aps.orgarxiv.org

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a fundamental tool for investigating the structural, magnetic, and electrochemical properties of cathode materials like LiMnO2. arxiv.org Early DFT studies often employed the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional. arxiv.orgresearchgate.net However, these methods have shown limitations in accurately describing LiMnO2. For instance, both LDA and GGA fail to reproduce the experimentally observed band gap and incorrectly depict the manganese ions as having an averaged oxidation state of +3.5, rather than distinct integer oxidation states. aps.org

To address these shortcomings, the DFT+U method, which adds an on-site Coulomb interaction term (U) to the DFT functional, has been utilized. researchgate.netepj.org This approach has been shown to provide a better description of the electronic structure, including the band gap and the localized nature of Mn d-electrons. researchgate.netepj.org For example, LSDA+U calculations have demonstrated better agreement with experimental valence-band structures. epj.org The Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional has also emerged as a promising alternative, showing improved performance over traditional GGA functionals without the need for a Hubbard U parameter. arxiv.orgscispace.com

Hybrid Functional Calculations

Hybrid functionals, which mix a portion of exact Hartree-Fock (HF) exchange with a DFT functional, have proven to be more reliable for describing the electronic structure of lithium manganese oxides. aps.orgarxiv.orgscispace.com Functionals like PBE0 and HSE06 can correctly predict the presence of distinct Mn³⁺ and Mn⁴⁺ ions and provide a qualitatively accurate band gap. aps.org

The PBE0r functional, a local hybrid functional that applies HF exchange only to the Mn onsite interactions, offers a significant computational advantage with accuracy comparable to full hybrid functionals. arxiv.org Studies have shown that while standard hybrid functionals like PBE0 and HSE06 may overestimate formation energies, the PBE0r functional with a smaller HF mixing factor provides results in better agreement with experimental data for lithium manganese oxides. aps.org

Table 1: Comparison of DFT Functionals for LiMnO2 Properties

FunctionalQualitative Electronic StructureBand Gap PredictionFormation Energy AccuracyComputational Cost
GGA (PBE) Incorrect (averaged Mn oxidation state) aps.orgUnderestimated aps.orgarxiv.orgUnderestimated aps.orgLow
GGA+U Improved (distinct Mn oxidation states) researchgate.netepj.orgImproved researchgate.netDependent on U valueModerate
meta-GGA (SCAN) Good agreement with experiment arxiv.orgImproved over PBE scispace.comBetter agreement than PBE arxiv.orgModerate
Hybrid (PBE0, HSE06) Correct (distinct Mn³⁺/Mn⁴⁺) aps.orgarxiv.orgQualitatively correct aps.orgOverestimated aps.orgHigh
Local Hybrid (PBE0r) Correct and efficient arxiv.orgGood agreement arxiv.orgImproved over PBE0 aps.orgModerate-High

Manganese Oxidation States and Redox Couples in Different Polymorphs

The electrochemical behavior of LiMnO2 is intrinsically linked to the oxidation states of manganese and the associated redox couples, which can vary depending on the specific crystal structure (polymorph) of the material. acs.orgrsc.org

Mn³⁺/Mn⁴⁺ Redox Activity

The primary redox mechanism in many lithium manganese oxides involves the reversible oxidation and reduction of manganese between the +3 and +4 oxidation states. researchgate.netdicp.ac.cn In stoichiometric LiMn2O4, for instance, there is a one-to-one ratio of Mn³⁺ and Mn⁴⁺ ions. aip.org The extraction of lithium ions during charging is compensated by the oxidation of Mn³⁺ to Mn⁴⁺, and the reverse process occurs during discharge. aip.org

The presence of Mn³⁺ ions often leads to Jahn-Teller distortions in the surrounding MnO6 octahedra. arxiv.org In some polymorphs, such as the (001) surface of LiMn2O4, Mn³⁺ may be the dominant oxidation state due to lower coordination with oxygen atoms. researchgate.net The reversible nature of the Mn³⁺/Mn⁴⁺ redox couple is crucial for stable cycling performance. acs.org Some studies have also explored the possibility of a Mn²⁺/Mn⁴⁺ double redox couple in certain lithium-excess manganese oxides to achieve higher capacity. escholarship.org

Oxygen Redox Contributions

In addition to the conventional transition metal redox, anionic redox, specifically involving oxygen, has been identified as a significant contributor to the charge capacity of certain lithium-rich manganese oxides. rsc.orgresearchgate.netscispace.com This process typically occurs at higher voltages after the Mn³⁺/Mn⁴⁺ redox is exhausted. researchgate.net

The mechanism of oxygen redox is complex and can involve the formation of peroxo-like species (O₂²⁻) or even trapped O₂ molecules within the material's structure. researchgate.netnsf.gov While oxygen redox can provide additional capacity, it is often associated with challenges such as voltage fade and structural instability. researchgate.netcas.cn However, in some materials like lithium manganese oxyfluorides, oxygen redox has been shown to be more reversible and does not lead to oxygen loss from the lattice. rsc.orgscispace.com Theoretical calculations have shown that in some P-integrated LiMnO2 structures, oxygen bonded to manganese is selectively oxidized, while oxygen bonded to phosphorus is not involved in charge compensation. acs.orgnih.gov

Electron Density Distribution and Bonding Characteristics (Mn-O Covalency)

The nature of the chemical bond between manganese and oxygen plays a crucial role in the electronic properties of LiMnO2. The distribution of electron density reveals the degree of covalency in the Mn-O bond.

Theoretical calculations, such as those using the Bader method, can quantify the charge transfer between atoms and thus the ionicity or covalency of the bonds. acs.orgnih.gov The covalency of the Mn-O bond is influenced by the oxidation state of manganese. aps.org An increase in the Mn oxidation state leads to a stronger interaction between the Mn 3d and O 2p orbitals, resulting in increased covalency. aps.org This increased hybridization is reflected in the pre-edge peaks of X-ray absorption spectra. aps.org

Resonant inelastic X-ray scattering (RIXS) studies have shown that upon delithiation, there is a depletion of electrons from the top of the oxygen valence band, indicating anionic reactions. diva-portal.org These studies have also revealed a loss of Mn-O covalency during cycling, particularly in over-stoichiometric materials. diva-portal.org The interaction between electrons in Mn³⁺ ions and lithium ions via the intervening oxygen (Li-O-Mn bonding) can be observed in NMR studies. acs.orgnih.govacs.org Changes in the electron density distribution during charging and discharging can be tracked, providing insights into the evolving bonding characteristics. acs.org

Polaron Formation and Electron Hopping Mechanisms

In lithium manganese oxides, electronic conduction is not typically described by a band-like model with free carriers. Instead, it occurs through the movement of polarons, which are localized charge carriers coupled with a lattice distortion. aps.orgarxiv.org The formation and migration of these polarons are fundamental to the material's electrochemical properties.

Upon lithium extraction (delithiation), oxidation occurs to maintain charge neutrality. This oxidation can happen at either the manganese or the oxygen sites, leading to the formation of different types of polarons. aps.orgarxiv.orgaps.org In materials like LiMnO₂, delithiation is primarily associated with the oxidation of Mn³⁺ to Mn⁴⁺, creating manganese small hole polarons (a "hole" where an electron is missing, coupled with a local lattice distortion). aps.orgarxiv.org Conversely, in some Li-rich phases like Li₂MnO₃, the process can involve oxidation at the oxygen sites, forming bound oxygen hole polarons. aps.orgarxiv.orgaps.org The electronic conduction, therefore, proceeds via the hopping of these electron or hole polarons from one site to another. aps.orgarxiv.org

This electron hopping is a thermally activated process and is often considered the rate-limiting step in certain reactions. rsc.org The mechanism is described as a small polaron hopping between Mn³⁺ and Mn⁴⁺ sites. rsc.org This process is not just an electronic event but is intrinsically linked to local structural changes. As an electron hops from a Mn³⁺ ion to an adjacent Mn⁴⁺ ion, the associated Jahn-Teller distortion of the Mn³⁺O₆ octahedron must also shift, a phenomenon known as the dynamic Jahn-Teller effect. aps.org This coupling of electronic and lattice dynamics means that polaron migration is influenced by the local structure and lithium content. pkusz.edu.cn

First-principles calculations have been used to determine the energy barriers for polaron migration in various lithium manganese oxide compositions. These barriers are sensitive to the local arrangement of Mn³⁺/Mn⁴⁺ ions and the presence of lithium ions, which affect the energy levels of the manganese 3d orbitals involved in the hop. researchgate.net For instance, the migration barrier for a single small polaron is different in fully delithiated (λ-MnO₂) versus lithiated (LiMn₂O₄) structures. researchgate.net In some cases, the migration of a polaron is coupled with the movement of lithium ions, which can increase the energy barrier for diffusion. pkusz.edu.cn

Calculated Polaron Migration Energy Barriers in Manganese Oxides
CompoundLi Content (x in LiₓMn₂O₄)Migration Energy Barrier (eV)Reference
λ-MnO₂00.22 researchgate.net
Li₀.₅Mn₂O₄0.50.45 researchgate.net
LiMn₂O₄10.35 researchgate.net

Influence of Local Coordination Environment on Electronic States

The local coordination environment of oxygen also plays a critical role. The specific arrangement of Li and Mn ions surrounding an oxygen atom determines its electronic state and its potential to participate in redox reactions. oaepublish.com For example, the distortion of MnO₆ octahedra can influence the degree of covalent bonding between manganese and oxygen, making it easier for lattice oxygen to be oxidized and participate in charge compensation. oaepublish.com In disordered rock-salt structures, the random distribution of Li and Mn creates a wide variety of local atomic configurations, allowing both Mn and O sites to exhibit a range of electronic states. acs.org This randomness can enable oxygen redox activity alongside the traditional manganese-based redox. acs.org

The relationship between the manganese valence state and its local coordination environment can be quantified by examining structural parameters like the average Mn-O bond length and the local magnetic moment. As the formal oxidation state of manganese increases, the average Mn-O bond length tends to decrease, reflecting a tighter bond.

Correlation of Mn Valence State with Local Structural and Magnetic Properties
Nominal Mn Valence StateAverage Mn-O Bond Length (Å)Average Magnetic Moment (µB)Reference
+2~2.20~4.5 researchgate.net
+3~2.05~3.8 researchgate.net
+4~1.90~2.8 researchgate.net

Furthermore, modifications to the coordination environment, such as doping with other elements, can be used to tune the electronic structure. mdpi.com Introducing a dopant like Ni²⁺ can alter the local bond lengths and the electron localization around the cation sites, which in turn enhances structural stability by suppressing the collective Jahn-Teller distortion. mdpi.com

Electrochemical Reaction Mechanisms and Ionic Transport Dynamics

Lithium Ion Intercalation and De-intercalation Pathways

The processes of lithium ion insertion (intercalation) and removal (de-intercalation) are fundamental to the operation of lithium-ion batteries. The structural arrangement of the manganese and oxygen atoms in lithium(1+) oxomanganese dictates the pathways available for lithium ion transport.

Three-Dimensional Diffusion in Spinel Structures

In its common spinel crystal structure, this compound (LiMn₂O₄) offers a three-dimensional network for lithium ion diffusion. pkusz.edu.cnchemtube3d.com The manganese and oxygen ions form a rigid framework of [MnO₆] octahedra, creating interconnected channels through which lithium ions can move. encyclopedia.pub Specifically, the structure consists of manganese ions in 16d octahedral sites and oxygen ions in 32e sites, while lithium ions occupy the 8a tetrahedral sites. researchgate.net

The diffusion of lithium ions occurs as they hop from one tetrahedral site (8a) to an adjacent empty tetrahedral site through an intermediate empty octahedral site (16c). researchgate.netrsc.org This hopping mechanism creates a three-dimensional pathway, often described as a zigzag path along the randallcygan.com crystallographic directions. google.com This interconnected network allows for relatively fast lithium ion transport, which is a key advantage of the spinel structure. pkusz.edu.cn The ability for ions to move in three dimensions contributes to the material's potential for high power applications. chemtube3d.comspiedigitallibrary.org

Two-Dimensional Diffusion in Layered Structures

While the spinel form is most common, lithium manganese oxides can also exist in layered structures. In these arrangements, layers of manganese oxide are separated by layers of lithium ions. spiedigitallibrary.org This layered configuration primarily facilitates two-dimensional diffusion of lithium ions within their dedicated planes. spiedigitallibrary.orgspiedigitallibrary.orgbohrium.com The movement of lithium ions is largely confined to these two-dimensional sheets, which can influence the rate capability of the material. spiedigitallibrary.orgbohrium.com

Coatings with materials that possess two-dimensional structures, such as molybdenum disulfide (MoS₂), can provide additional pathways for lithium ion migration, potentially enhancing the rate performance of lithium-rich layered manganese oxides. acs.org The geometry of the diffusion channels, whether 1D, 2D, or 3D, plays a significant role in the reversible intercalation and de-intercalation of ions. spiedigitallibrary.orgbohrium.com

Lithium Ion Diffusion Barriers and Activation Energies

The rate of lithium ion diffusion is governed by the energy barriers that ions must overcome to move from one site to another. These barriers, and the corresponding activation energies, are critical parameters that influence the power density of the battery. Lower activation energies lead to faster diffusion and better rate performance.

First-principles calculations have been employed to determine the migration energy of lithium ion jumps in spinel oxides, revealing that the valence state of the cations surrounding the diffusion path is a dominant factor. pkusz.edu.cn A higher concentration of Mn⁴⁺ relative to Mn³⁺ may lower the lithium diffusion activation barriers. pkusz.edu.cn Molecular dynamics simulations have indicated an activation energy of approximately 97 kJ/mol for lithium self-diffusion in undoped LiMn₂O₄. google.com Other studies have reported activation energies for lithium ion hopping in complex spinels to be in the range of 0.43 ± 0.03 eV to 0.53 ± 0.01 eV. rsc.org For monolayer MnO₂, a very low lithium diffusion barrier of 0.148 eV has been calculated, suggesting excellent diffusion rates in such two-dimensional structures. researchgate.netrsc.org

The table below summarizes some reported activation energies for lithium ion diffusion in different manganese oxide systems.

Material SystemDiffusion Path/ConditionActivation Energy (Ea)Source
Undoped LiMn₂O₄Self-diffusion~97 kJ/mol google.com
Complex Spinel (Li₂NiGe₃O₈)Bulk Li⁺ hopping (powder)0.43 ± 0.03 eV rsc.org
Complex Spinel (Li₂NiGe₃O₈)Bulk Li⁺ hopping (sintered)0.53 ± 0.01 eV rsc.org
Monolayer MnO₂Li ion diffusion0.148 eV researchgate.netrsc.org
Lanthium-doped LMOCharge transfer50.1 kJ mol⁻¹ nih.gov
Undoped LMOCharge transfer90.3 kJ mol⁻¹ nih.gov
LNMO/STO InterfaceInterlayer diffusion~1.4 eV acs.orghep.com.cn

Interfacial Reaction Mechanisms at Electrode-Electrolyte Interface

The interface between the this compound electrode and the liquid electrolyte is a site of complex chemical and electrochemical reactions. These reactions can lead to the formation of a surface layer, often called the solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI) on the cathode, which significantly impacts the battery's performance and longevity. researchgate.netdiva-portal.org

Electrolyte Oxidation and Surface Layer Formation

The high operating potential of this compound cathodes can induce the oxidation of the organic carbonate-based electrolytes. acs.orgosti.gov This oxidation process leads to the formation of a variety of decomposition products that precipitate on the cathode surface. researchgate.netacs.org These products can include organic species like aldehydes, esters, alcohols, and polycarbonates, as well as inorganic compounds such as lithium fluoride (B91410) (LiF) and lithium phosphates or borates, depending on the electrolyte salt used. researchgate.netacs.org

The formation of this surface layer is a dynamic process and is not solely governed by electrochemical cycling. acs.org It can occur spontaneously upon contact between the electrode and the electrolyte. diva-portal.org While this layer can sometimes passivate the surface and prevent further electrolyte degradation, it can also increase the impedance of the cell and contribute to capacity fade, especially if it is not stable. researchgate.net The presence of species like hydrogen fluoride (HF), often formed from the reaction of trace water with the LiPF₆ salt, can exacerbate the degradation process, leading to the formation of inorganic metal fluorides. researchgate.net

Proton Exchange Mechanisms in Lithium Manganese Oxides

In the presence of proton sources, such as residual water in the electrolyte or acidic species, a proton-exchange mechanism can occur with the lithium ions in the manganese oxide structure. confex.comacs.org This Li⁺/H⁺ ion exchange can lead to the formation of lattice hydroxyl groups and structural water within the cathode material. researchgate.net The extraction of lithium from lithium-rich manganese oxides can occur via a Li⁺/H⁺ ion exchange process. researchgate.net

This proton exchange can be detrimental to the structural stability of the material, facilitating cation rearrangement and the formation of impurity phases. confex.com For spinel LiMn₂O₄, acid treatment can lead to the formation of HMn₂O₄ through a Li⁺–H⁺ ion exchange reaction at the surface. The extent of this exchange can depend on factors like the material's composition and the presence of dopants. Understanding and controlling these proton exchange reactions is crucial for maintaining the long-term stability and performance of lithium manganese oxide cathodes.

Mechanisms of Manganese Dissolution

The dissolution of manganese from the lithium manganese oxide (LMO) spinel structure into the electrolyte is a primary factor contributing to capacity fade in lithium-ion batteries. This process is complex, involving structural instabilities within the cathode material and chemical reactions with electrolyte components. Several key mechanisms have been identified as drivers of this degradation.

A significant mechanism is linked to the Jahn-Teller distortion, a geometric distortion of the MnO₆ octahedra that occurs in the presence of high-spin Mn³⁺ ions. This distortion induces strain and structural instability, transforming the cubic spinel into a tetragonal phase. d-nb.infoacs.org This structural change is more pronounced at high current rates where lithium diffusion in the electrolyte outpaces that within the LMO structure, leading to a concentration of Li⁺ and a Mn³⁺-rich region at the particle surface. d-nb.info

The instability of Mn³⁺ ions, particularly at the electrode surface, leads to a disproportionation reaction where two Mn³⁺ ions convert into one Mn²⁺ ion and one Mn⁴⁺ ion (2Mn³⁺ → Mn²⁺ + Mn⁴⁺). acs.orgrsc.orguqam.ca The resulting Mn²⁺ ions are soluble in the organic electrolyte and can dissolve from the cathode structure. acs.orguqam.ca This process is considered a major pathway for manganese loss. The dissolved Mn²⁺ ions can then migrate to the anode and deposit on its surface, disrupting the solid electrolyte interphase (SEI) and leading to further performance degradation. rsc.orgrsc.org

Another critical mechanism is acid-catalyzed dissolution, primarily driven by the presence of hydrofluoric acid (HF) in the electrolyte. d-nb.inforsc.org HF can be generated through the reaction of the commonly used LiPF₆ salt with trace amounts of water. This acid attacks the cathode surface, leading to the dissolution of manganese. d-nb.infouqam.ca The reaction is sometimes represented as Mn³⁺ + 2HF → MnF₂ + 2H⁺. rsc.org The dissolution process is highly dependent on the electrode's state of charge, with studies showing that manganese dissolution is most significant when the LMO cathode is in a highly charged state (e.g., at 4.3 V). acs.orgnih.gov

The combination of these factors—structural transformation from Jahn-Teller distortion, the intrinsic instability of Mn³⁺ leading to disproportionation, and acid attack from the electrolyte—creates a detrimental cycle. researchgate.netanl.gov Fast manganese dissolution triggers irreversible structural changes and particle cracking, which in turn exposes more surface area for further dissolution, continuously consuming the active cathode material. researchgate.netanl.gov

Table 1: Proposed Mechanisms of Manganese Dissolution in LMO Cathodes

Mechanism Description Key Factors Result

| Jahn-Teller Distortion | Geometric distortion of MnO₆ octahedra due to the presence of Mn³⁺ ions, leading to structural instability and phase transformation (cubic to tetragonal). d-nb.infoacs.org | - High concentration of Mn³⁺ ions. d-nb.info

  • High state of charge. acs.org
  • High current rates. d-nb.info | - Increased internal strain.
  • Particle cracking. researchgate.net
  • Facilitates other dissolution pathways. | | Mn³⁺ Disproportionation | Spontaneous conversion of unstable Mn³⁺ ions into soluble Mn²⁺ and stable Mn⁴⁺ ions (2Mn³⁺ → Mn²⁺ + Mn⁴⁺). rsc.orguqam.ca | - Presence of Mn³⁺, often resulting from Jahn-Teller distortion. d-nb.infouqam.ca | - Loss of active manganese as Mn²⁺ dissolves into the electrolyte. acs.org | | Acidic Corrosion | Attack on the cathode surface by acidic species, primarily hydrofluoric acid (HF), formed from the electrolyte salt (LiPF₆). d-nb.inforsc.org | - Presence of water traces in the electrolyte. uqam.ca
  • Use of LiPF₆ salt. d-nb.info | - Direct dissolution of manganese from the crystal lattice. rsc.org |
  • Charge Transfer Kinetics and Rate-Limiting Processes

    The charge transfer resistance (Rct) is a key parameter that quantifies the resistance to the electrochemical reaction at the surface of the active material. nii.ac.jp A high Rct impedes the kinetics, leading to poor rate performance. Research has shown that several factors influence Rct. Doping the LMO structure with other elements can significantly alter the charge transfer kinetics. For instance, co-doping with magnesium and fluorine has been shown to drastically minimize charge-transfer resistance and enhance lithium-ion diffusion kinetics. mdpi.com Similarly, low-level doping with copper and nickel reduced the Rct by more than half, from 212 Ω to 97 Ω, enhancing the kinetic performance. mdpi.com Conversely, doping with copper alone was found to increase the charge transfer resistance. ysxbcn.com Surface modifications, such as coating the LMO particles with materials like WO₃ or Al₂O₃, can also improve kinetics by creating a stable interface with the electrolyte, which can reduce side reactions and facilitate faster charge transfer. d-nb.infonih.gov

    The particle size of the LMO material also plays a crucial role. While smaller nanoparticles increase the surface-area-to-volume ratio, which can be beneficial, the charge transfer resistance is strongly dependent on this specific surface area. nii.ac.jpresearchgate.net

    Studies combining experimental data with numerical modeling have concluded that both the solid-state diffusion of lithium ions within the LMO particles and the electrochemical charge transfer reaction at the particle surface are simultaneously rate-determining processes. researchgate.net The relative importance of these two limitations depends on the applied overpotential. researchgate.net The low electrical conductivity of LMO and the relatively sluggish mobility of lithium ions within its structure are considered major limiting factors for fast charging. escholarship.orgfaraday.ac.uk Therefore, strategies to improve rate performance often focus on enhancing both ionic and electronic conductivity through methods like doping, creating composite structures with conductive materials like carbon nanotubes, or optimizing particle morphology. researchgate.net

    Table 2: Impact of Modifications on Kinetic Parameters of LMO

    Modification Effect on Charge Transfer Resistance (Rct) Other Kinetic Effects Reference
    Copper (Cu) Doping Increased Rct. Decreased Li⁺ diffusion coefficient. ysxbcn.com
    Copper (Cu) & Nickel (Ni) Doping Decreased Rct from 212 Ω to 97 Ω. Enhanced lithium kinetics. mdpi.com
    Magnesium (Mg) & Fluorine (F) Co-doping Drastically minimized Rct. Enhanced Li⁺ diffusion kinetics. mdpi.com
    Lanthanum (La) Doping & Li/Mn Optimization Reduced Rct; lowered activation energy for charge transfer from 90.3 kJ mol⁻¹ to 50.1 kJ mol⁻¹. Facilitated Li⁺ transport across the electrolyte/electrode interface. rsc.orgnih.gov
    Chromium (Cr) Doping Reduced Rct. Reduced polarization and enhanced charge/discharge reversibility. researchgate.net
    WO₃ Surface Coating Reduced polarization, indicating improved interfacial stability. Improved surface diffusion and electron transfer rate. nih.gov

    Advanced Characterization Techniques in Lithium 1+ Oxomanganese Research

    Structural Characterization Techniques

    Understanding the precise atomic arrangement and morphology of lithium manganese oxides is critical for optimizing their electrochemical behavior. Structural characterization techniques reveal details about the crystal lattice, phase purity, and microstructural features of these materials.

    X-ray Diffraction (XRD)

    X-ray Diffraction (XRD) is a foundational technique for the analysis of crystalline materials like lithium manganese oxides. malvernpanalytical.com It is crucial for identifying crystal phases, determining lattice parameters, and assessing the purity of synthesized cathode materials. malvernpanalytical.comrsc.org For instance, XRD analysis has been used to confirm the formation of single-phase spinel lithium manganese oxide (LiMn2O4) with a particle size of 15.88 nm. pjsir.orgresearchgate.net The technique is also frequently employed to investigate crystalline defects, such as cation mixing, which can significantly impact the performance and durability of the battery. malvernpanalytical.com

    A challenge in analyzing cathode materials containing transition metals like manganese is the high fluorescence that occurs when using a conventional copper (Cu) anode in the XRD instrument. malvernpanalytical.commalvernpanalytical.com This fluorescence results in a high background in the diffraction pattern, which can obscure small peaks and reduce sensitivity to minor phases. malvernpanalytical.com To overcome this, specific optics and high-energy resolution detectors are used to minimize the background and improve the quality of the data. malvernpanalytical.commalvernpanalytical.com

    XRD Analysis of Li[Li0.2Ni0.2Mn0.6]O2 Cathode Material
    ParameterValueReference
    Crystal SystemTrigonal researchgate.net
    Space GroupR-3m researchgate.net
    Lattice Parameter (a)2.863 Å researchgate.net
    Lattice Parameter (c)14.271 Å researchgate.net

    In-situ and operando XRD techniques are powerful for monitoring the dynamic structural changes of electrode materials directly within an operating battery. frontiersin.orgmdpi.com These methods provide real-time information about phase transformations and lattice parameter evolution during charging and discharging cycles. mdpi.comuniversallab.org Synchrotron-based X-ray sources are often used for these studies due to their high flux and energy, which enable rapid data collection and penetration through the battery components. rsc.orgosti.gov

    A notable application is the study of the high-voltage cathode material LiMn1.5Ni0.5O4. Operando XRD revealed that as lithium ions are extracted from the host structure, the diffraction peaks shift, and two additional cubic spinel phases are formed. frontiersin.org These structural transformations were found to be reversible upon discharge. frontiersin.org Similarly, in-situ XRD has been used to investigate the structural evolution of lithium-rich layered oxides, linking phase changes during high-voltage cycling to the phenomenon of voltage decay. universallab.org These insights are crucial for understanding degradation mechanisms and developing more stable cathode materials. frontiersin.org

    Electron Microscopy Techniques

    Electron microscopy provides direct visualization of the morphology and atomic structure of materials at high resolution, offering information that is complementary to the bulk-average data from XRD.

    Scanning Transmission Electron Microscopy (STEM) is a key technique for analyzing battery materials at the atomic level. wiley.comijasret.com It involves scanning a focused beam of electrons across a sample and collecting the transmitted electrons to form an image, providing sub-Angstrom spatial resolution. wiley.com This allows researchers to directly visualize the internal structure and atomic arrangements within lithium manganese oxide nanoparticles. wiley.comoup.com

    STEM has been instrumental in resolving long-standing questions about the microstructure of lithium-manganese-rich (LMR) oxides. oup.com High-resolution STEM imaging can distinguish between competing structural models, such as a uniform solid-solution structure versus a chemically separated two-phase structure. oup.com By combining imaging with energy-dispersive X-ray spectroscopy (STEM-EDS), researchers can map the distribution of elements like nickel and manganese, revealing chemical segregation at the nanoscale. oup.com Furthermore, High-Angle Annular Dark-Field (HAADF)-STEM imaging, which is sensitive to the atomic number (Z-contrast), can clearly show the positions of heavier manganese atoms, while specialized techniques like Annular Bright-Field (ABF)-STEM can be used to visualize lighter elements, including lithium. wiley.com

    Spectroscopic Characterization Techniques

    Spectroscopic techniques probe the electronic structure and chemical bonding within a material, providing critical information on elemental composition and oxidation states, which are fundamental to the electrochemical processes in batteries.

    Electron Energy Loss Spectroscopy (EELS) for Elemental and Valence Mapping

    Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with STEM that provides elemental and chemical information on a nanometer scale. eag.com It analyzes the energy distribution of electrons that have passed through a thin sample, revealing characteristic energy losses due to interactions with the material's atoms. wikipedia.org EELS offers high sensitivity to light elements, making it particularly valuable for detecting lithium in battery materials. eag.comglobalsino.com

    A key application of EELS in the study of lithium manganese oxides is the determination of the oxidation state of the manganese ions (e.g., Mn2+, Mn3+, Mn4+). researchgate.netresearchgate.net The fine structure of the manganese L-edge in the EELS spectrum is highly sensitive to its valence state. researchgate.net By analyzing these spectral features, researchers can map the spatial distribution of different manganese oxidation states across a nanoparticle and monitor how they change during electrochemical cycling. researchgate.net This information is vital for understanding the redox mechanisms that underpin the battery's charge storage capacity. While powerful, the technique has challenges; for example, the Li K-edge signal is close to the plasmon peak and can be difficult to analyze accurately. globalsino.com

    EELS Technical Capabilities
    ParameterSpecificationReference
    Detected ElementsBoron (B) to Uranium (U) eag.com
    Detection Limits~0.5% eag.com
    Lateral Resolution / Probe Size~1 nm eag.com
    Energy Resolution<1 eV eag.com

    X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Valence State Determination

    X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of materials. washington.edunih.gov The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, within approximately 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. washington.edunih.govuu.nl

    In the study of lithium(1+) oxomanganese, XANES is crucial for determining the formal valence state of manganese. The energy position of the absorption K-edge for a transition metal shifts to a higher energy as its oxidation state increases. washington.edustanford.edu For manganese, this allows researchers to distinguish between Mn²⁺, Mn³⁺, and Mn⁴⁺ states. Operando XAS studies on materials like Li₁.₂₀Mn₀.₅₄Co₀.₁₃Ni₀.₁₃O₂ have shown that during the initial charge, Ni and Co are oxidized, while Mn remains stable as Mn⁴⁺. acs.org Similarly, in other lithium-manganese-rich oxides, Mn K-edge XAS has unequivocally demonstrated the participation of Mn redox during the initial stages of charging, with changes sometimes arresting at higher potentials. researchgate.net

    The shape of the XANES spectrum and its pre-edge features also provide information about the local geometry and site symmetry of the Mn ions. stanford.edu First-principles calculations based on density functional theory have been successfully used to reproduce experimental Mn K-edge XANES spectra, confirming that changes in the local environment around the Mn centers are significant contributors to the spectral shape, in addition to the valence state itself. rsc.org This combination of experimental data and theoretical simulation provides a robust framework for interpreting the complex electronic changes occurring during electrochemical processes.

    Table 1: Summary of XAS/XANES Findings for Valence State in Lithium Manganese Oxides This table is interactive and allows for sorting and filtering of data.

    Compound Class Technique Key Finding Reference(s)
    Li-rich Layered Oxides (e.g., Li₁.₂₀Mn₀.₅₄Co₀.₁₃Ni₀.₁₃O₂) Operando XAS/XANES Mn remains stable as Mn⁴⁺ throughout the first charge, while Ni and Co are oxidized. acs.org
    Disordered Rock-salt (e.g., Li₄Mn₂O₅) Ex-situ XAS/XANES Mn redox (Mn³⁺ to Mn⁴⁺) occurs in the initial stages of charging but stops at higher potentials, suggesting other charge compensation mechanisms like oxygen redox. researchgate.netosti.gov
    Layered Oxides (e.g., Li₁.₀₅Ni₀.₃₅Co₀.₂₅Mn₀.₄O₂) In-situ XAS/XANES Mn is electrochemically inactive, remaining as Mn⁴⁺, while Ni²⁺ is oxidized to Ni⁴⁺ and Co³⁺ is oxidized to nearly Co⁴⁺ during charging. stanford.edu

    Raman Spectroscopy for Vibrational Modes and Phase Identification

    Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material, making it highly effective for probing crystal structure and identifying different phases. osti.govresearchgate.net In this compound research, it serves as a powerful tool to monitor crystal chemistry and correlate phase changes with electrochemical behavior. researchgate.netosti.gov

    The Raman spectra of lithium manganese oxides are characterized by distinct peaks corresponding to specific atomic vibrations, primarily the stretching and bending modes of the Mn-O bonds within the MnO₆ octahedra. researchgate.net For example, in the spinel LiMn₂O₄, a strong peak around 635 cm⁻¹ is attributed to the symmetric Mn-O stretching vibration of the A₁g mode. researchgate.net In layered compounds like monoclinic Li₂MnO₃, multiple Raman active modes are predicted and observed between 250 and 620 cm⁻¹. osti.govnih.gov

    This technique is particularly useful for identifying structural transformations. For instance, the transition from a layered to a spinel-like structure during electrochemical cycling, a common degradation pathway, can be monitored by the appearance of characteristic spinel peaks. osti.gov However, care must be taken as high laser power can induce the formation of a spinel phase. osti.gov In-situ and operando Raman spectroscopy allows for real-time tracking of these structural changes during charging and discharging, providing insights into reaction homogeneity and lattice dynamics as a function of lithium content. frontiersin.orgsemanticscholar.orgaimspress.com

    Table 2: Characteristic Raman Peaks for Select Lithium Manganese Oxide Phases This table is interactive and allows for sorting and filtering of data.

    Compound/Phase Space Group Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference(s)
    LiMn₂O₄ (Spinel) Fd-3m ~635 A₁g (Symmetric Mn-O stretch) researchgate.net
    Li₂MnO₃ (Monoclinic) C2/m ~616, 574, 501, 442, 419 A_g, B_g (Mn-O stretching and Li-O vibrations) osti.govnih.gov
    LiCoO₂ (Layered) R-3m ~594 A₁g researchgate.net

    Fourier Transform Infrared (FTIR) Spectroscopy

    Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that is complementary to Raman spectroscopy. researchgate.net While Raman spectroscopy probes changes in polarizability, FTIR measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment. It is valuable for the structural characterization of oxide materials used as electrodes. researchgate.net

    In the context of this compound, FTIR spectra reveal the vibrational modes of the MnO₆ octahedral units and the surrounding LiOₙ polyhedra. researchgate.net Studies on compounds like Li₂MnO₃ have used FTIR in conjunction with Raman to provide a more complete picture of the material's vibrational properties. nih.gov The analysis of FTIR spectra helps to confirm the presence of the octahedral MO₆ (M = Mn, Li) environment, which is in good agreement with structural studies like X-ray diffraction. researchgate.net First-principles calculations have also been employed to simulate the IR spectra of Li₂MnO₃, showing good agreement with experimental data and helping to assign specific vibrational modes. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

    Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environments and dynamics of specific nuclei. oaepublish.com In the study of lithium manganese oxides, ⁷Li and ⁶Li NMR are particularly powerful for understanding the local environment of lithium ions, which is often difficult to characterize with diffraction techniques. oaepublish.comresearchgate.net

    ⁷Li Magic Angle Spinning (MAS) NMR can distinguish between lithium ions in different crystallographic sites, such as the tetrahedral (8a) and octahedral (16d) sites within the spinel structure. researchgate.net The chemical shift of the NMR signal is highly sensitive to the local electronic and magnetic environment, which is influenced by the surrounding manganese ions and their oxidation states. For instance, in Li₁₊ₓMn₂O₄, NMR has been used to observe the coexistence of cubic and tetragonal phases, with distinct peaks for each phase appearing at different chemical shifts. researchgate.net As lithium is extracted from the structure, the resonance for lithium in the tetrahedral sites of the spinel exhibits a gradual shift, providing insight into the delithiation mechanism. researchgate.net

    Electrochemical Impedance Spectroscopy (EIS) for Electrical Properties

    Electrochemical Impedance Spectroscopy (EIS) is a non-destructive in-situ technique used to investigate the kinetics of electrochemical processes occurring within a battery. nih.govjecst.org By applying a small-amplitude sinusoidal voltage or current perturbation over a wide range of frequencies, EIS can deconstruct the complex impedance of the system into contributions from different physical and chemical phenomena. nih.govunifi.it

    A typical impedance spectrum (Nyquist plot) for a this compound electrode can reveal several key electrical properties:

    Electrolyte Resistance (R_e): The high-frequency intercept with the real axis.

    Surface Film Resistance (R_sf): The diameter of the semicircle at high-to-medium frequencies, related to Li-ion migration through the solid-electrolyte interphase (SEI).

    Charge Transfer Resistance (R_ct): The diameter of the semicircle at medium-to-low frequencies, representing the resistance to the electrochemical reaction at the electrode-electrolyte interface. electrochemsci.org

    Warburg Impedance: A sloped line at low frequencies, related to the solid-state diffusion of lithium ions within the active material. sci-hub.box

    EIS studies on lithiated manganese oxides have been used to evaluate the chemical diffusion coefficient of lithium (D_Li). sci-hub.box These analyses show how kinetics are affected by factors such as the state of charge, cycling, and material composition. For example, in some materials, the formation of a passivating surface layer can be identified and its properties studied through impedance analysis. sci-hub.box

    Table 3: Typical Processes and Corresponding Frequency Ranges in EIS for Li-ion Batteries This table is interactive and allows for sorting and filtering of data.

    Process Typical Frequency Range Information Obtained Reference(s)
    Li-ion transport in electrolyte High (>1 kHz) Electrolyte resistance (R_e) electrochemsci.org
    Li-ion migration through surface film (SEI) High to Medium (1 kHz - 10 Hz) Surface film resistance (R_sf) and capacitance electrochemsci.org
    Charge transfer reaction Medium to Low (10 Hz - 0.1 Hz) Charge transfer resistance (R_ct) and double-layer capacitance electrochemsci.orgsci-hub.box

    Combined and Correlative Characterization Approaches

    A comprehensive understanding of the complex mechanisms governing the performance of this compound materials necessitates the use of combined and correlative characterization approaches. Relying on a single technique often provides an incomplete picture, as each method has its own sensitivities and limitations. By integrating data from multiple techniques, a more robust structure-property-performance relationship can be established.

    For instance, combining X-ray diffraction (XRD) with vibrational spectroscopies like Raman and FTIR is a common strategy. While XRD provides information on long-range crystalline order and average phase composition, Raman and FTIR are sensitive to short-range order and local structural distortions that may not be captured by diffraction. nih.govresearchgate.net This is particularly important for studying nanocomposite materials or materials that undergo subtle structural changes or amorphization during cycling. osti.gov

    Similarly, correlating electrochemical data from EIS with structural information from operando techniques provides powerful insights. Changes in impedance, such as an increase in charge transfer resistance, can be directly linked to specific phase transitions or changes in the manganese oxidation state observed in real-time with operando XRD or XAS. acs.orgnih.gov This correlative approach is essential for identifying the root causes of performance degradation, such as capacity fading or voltage decay.

    In-Situ and Operando Methods for Dynamic Process Monitoring

    To bridge the gap between static material properties and dynamic electrochemical performance, in-situ and operando characterization methods are indispensable. sciengine.comnih.gov In-situ analysis refers to studying the material within the electrochemical cell, while operando (Latin for "working") implies that the characterization is performed simultaneously with the electrochemical process (i.e., during charging or discharging). mdpi.comiaea.org These techniques provide real-time information on structural, chemical, and morphological evolution under realistic operating conditions. nih.gov

    Virtually all the techniques described above have been adapted for in-situ and operando measurements:

    Operando XAS/XANES: Tracks the evolution of the oxidation state of transition metals and changes in their local coordination environment during cycling. acs.orgacs.org This has been crucial in confirming the electrochemical activity (or inactivity) of manganese in various compounds and in studying the role of oxygen redox. acs.orgresearchgate.net

    In-situ/Operando Raman Spectroscopy: Monitors phase transitions, lattice dynamics, and the formation of degradation products in real-time. frontiersin.orgsemanticscholar.org It can provide unique insights into reaction kinetics and spatial inhomogeneities across an electrode. frontiersin.orgaimspress.com

    In-situ EIS: Allows for the study of how the different resistance components (SEI, charge transfer) and diffusion kinetics evolve as a function of state-of-charge and cycle number, offering a dynamic view of the electrode's electrical properties. iaea.org

    These advanced dynamic monitoring techniques are critical for understanding irreversible processes, degradation mechanisms, and the formation of interfacial layers, guiding the rational design of more durable and higher-performance this compound cathode materials. sciengine.comnih.gov

    Strategies for Enhancing Structural Stability and Ionic Mobility

    Cationic Doping Strategies

    Cationic doping involves the partial substitution of manganese ions in the LiMn₂O₄ lattice with other metal ions. This approach has been extensively researched and has proven effective in stabilizing the spinel structure, suppressing the Jahn-Teller distortion, and improving electrochemical performance. mdpi.com The choice of dopant is critical, as its ionic radius, oxidation state, and bonding characteristics with oxygen significantly influence the resulting properties of the material.

    The introduction of alkali and alkaline-earth metals into the LiMn₂O₄ structure has been shown to be a viable strategy for enhancing its electrochemical properties.

    Sodium (Na⁺): Doping with Na⁺ has been observed to improve the cycling properties of LiMn₂O₄. researchgate.net While not altering the fundamental spinel structure, Na⁺ doping can enhance the ion diffusion coefficient, which is beneficial for lithium-ion migration. researchgate.net Trace amounts of sodium doping on the surface of Li₁.₆Mn₁.₆O₄ have been shown to reduce manganese dissolution and increase adsorption uptake. st-andrews.ac.uk Some studies have successfully synthesized a series of Na⁺ doped LiMn₂O₄ materials (Li₁-ₓNaₓMn₂O₄, where x ranges from 0 to 0.06), demonstrating a significant improvement in cycling properties. researchgate.net

    Magnesium (Mg²⁺): Doping with Mg²⁺ is another effective approach to bolster the structural stability of LiMn₂O₄. The introduction of magnesium ions can lead to a reduction in the cell volume, which in turn strengthens the crystal structure. nih.gov Furthermore, Mg²⁺ doping can suppress the Jahn-Teller effect by reducing the concentration of Mn³⁺ ions. nih.gov This co-modification strategy, combining Mg-doping with the creation of an octahedral morphology, has been shown to significantly enhance the electrochemical properties of LiMn₂O₄. nih.gov Research has confirmed that introducing magnesium ions positively affects the cycling properties of LiMn₂O₄. nih.govresearcher.life

    Table 1: Effects of Alkali and Alkaline-Earth Metal Doping on LiMn₂O₄

    Dopant Key Findings References
    Na⁺ Improves cycling properties and enhances ion diffusion coefficient. Surface doping reduces Mn dissolution. researchgate.netst-andrews.ac.uk
    Mg²⁺ Reduces cell volume, strengthens the crystal structure, and suppresses the Jahn-Teller effect. nih.govresearcher.life
    Na⁺, Mg²⁺ (co-doping) Expands Li⁺ diffusion path, inhibits Mn³⁺ dissolution, and improves conductivity when combined with a 3DG coating. acs.org

    Doping with Transition Metals (e.g., Ni, Cr, Fe, Co, Cu, Zn)

    Transition metals are a widely studied class of dopants for LiMn₂O₄ due to their variable oxidation states and ability to influence the electronic and structural properties of the host material.

    Nickel (Ni): Nickel doping can enhance the long-term cycle stability of LiMn₂O₄. nih.gov The presence of Ni²⁺ as a dopant is effective in removing Mn³⁺ ions, which are a primary cause of the Jahn-Teller distortion. rsc.org The molar ratio between Ni and Mn is a critical parameter to control to avoid inducing the Jahn-Teller effect. bohrium.com

    Chromium (Cr): Doping with Cr³⁺ has been shown to significantly improve the electrochemical performance of LiMn₂O₄, particularly its capacity retention and cycle life at elevated temperatures. nih.gov The substitution of Mn³⁺ with Cr³⁺ enhances the stability of the crystal structure due to the higher Cr-O bond energy compared to the Mn-O bond energy. nih.gov This doping strategy also helps in inhibiting the Jahn-Teller effect. nih.gov Optimized LiCr₀.₀₄Mn₁.₉₆O₄ has demonstrated a capacity retention rate of 93.24% after 500 cycles. nih.gov

    Iron (Fe): Iron doping has been found to increase Li⁺ ion diffusivity by enlarging the Li layer spacing. semanticscholar.org The substitution of Mn with Fe can activate redox reactions and improve ionic-electronic conductivities. semanticscholar.org

    Cobalt (Co): Cobalt doping has been investigated for its potential to stabilize the spinel structure. researchgate.net

    Copper (Cu) and Zinc (Zn): Doping with divalent ions like Cu²⁺ and Zn²⁺ has been shown to enhance the cycling fading properties of LiMn₂O₄. researchgate.net

    The synergistic effects of co-doping with multiple transition metals have also been explored. For instance, Ti-Cr co-doping has been shown to reduce the polarization effect and improve the diffusion of lithium ions. acs.org Similarly, Fe and Mg co-doping has been found to enhance electrochemical activity and structural stability. semanticscholar.org

    Table 2: Summary of Transition Metal Doping Effects on LiMn₂O₄

    Dopant Key Findings References
    Ni Enhances long-term cycle stability by removing Mn³⁺. nih.govrsc.org
    Cr Improves capacity retention and cycle life at elevated temperatures by enhancing structural stability. nih.gov
    Fe Increases Li⁺ ion diffusivity and improves ionic-electronic conductivities. semanticscholar.org
    Co Investigated for stabilizing the spinel structure. researchgate.net
    Cu, Zn Enhance cycling fading properties. researchgate.net

    Doping with Triels and Rare-Earth Elements (e.g., Al³⁺, Ga³⁺, La³⁺, Dy⁴⁺)

    Doping with triels and rare-earth elements offers another avenue for improving the structural integrity and electrochemical performance of LiMn₂O₄.

    Aluminum (Al³⁺): Aluminum is one of the most extensively studied dopants for LiMn₂O₄ due to its cost-effectiveness and stabilizing effects. mdpi.com Al³⁺ occupies the octahedral sites, and its stronger bond with oxygen compared to the Mn-O bond enhances the spinel's structural stability, especially at elevated temperatures. mdpi.com

    Gallium (Ga³⁺): Gallium doping has been shown to enhance the structural stability and electrochemical performance of nickel-rich ternary cathode materials, a concept that can be extended to LiMn₂O₄. researchgate.net

    Lanthanum (La³⁺): As a rare-earth element, lanthanum has been investigated as a dopant for LiMn₂O₄. The larger ionic radius of La³⁺ and the stronger La-O bonds compared to Mn-O bonds can lead to a smaller lattice parameter and crystal size in doped samples. mdpi.com

    Dysprosium (Dy⁴⁺): Preliminary studies have been conducted on the compatibility of dysprosium as a dopant for LiMn₂O₄. mdpi.com

    The introduction of these elements can lead to a more stable crystal lattice, thereby mitigating the issues of manganese dissolution and capacity fading.

    Mechanistic Understanding of Dopant Influence on Structure and Diffusion

    The influence of dopants on the structure and lithium-ion diffusion in LiMn₂O₄ is a complex interplay of several factors. Cationic doping stabilizes the spinel structure primarily by reducing the amount of electrochemically active Mn³⁺, which is responsible for the Jahn-teller distortion and the disproportionation reaction of manganese in the electrolyte. mdpi.com

    The substitution of Mn³⁺ with dopants of different ionic radii and oxidation states alters the lattice parameters of the spinel structure. For instance, smaller dopant ions can lead to a contraction of the unit cell, enhancing structural stability. nih.gov Conversely, some dopants can expand the lithium diffusion pathways, thereby improving the rate capability of the material. acs.org

    Anionic Doping Strategies (e.g., F⁻, Cl⁻, N⁻)

    Anionic doping, which involves the substitution of oxygen ions in the LiMn₂O₄ lattice with other anions, is another effective strategy to enhance its electrochemical performance.

    Fluorine (F⁻): Fluorine is a promising dopant due to its small ionic radius and high electronegativity. mdpi.com It can partially replace O²⁻, leading to a decrease in the Mn⁴⁺ content and a corresponding increase in the electrochemically active Mn³⁺. mdpi.com This can result in a higher initial capacity. F-doping has been shown to improve the battery voltage and reduce capacity decay by retarding lattice oxygen loss. rsc.org

    Chlorine (Cl⁻): The effects of chlorine doping have been studied, with density functional theory calculations suggesting that it can influence the delithiation potential and the stability of the cell structure. mdpi.com However, it may also increase the diffusion barrier for Li⁺. mdpi.com

    Nitrogen (N⁻): Nitrogen doping on the surface of lithium-rich manganese-based oxides has been shown to enhance the kinetics of Li⁺ diffusion and improve the reversibility of transition metal migration by reducing the energy barrier for diffusion. nih.gov

    Anionic doping can modify the electronic structure and bonding characteristics within the cathode material, leading to improved structural stability and ionic conductivity. acs.org

    Surface Modification and Coating Techniques

    Surface modification and coating techniques aim to protect the LiMn₂O₄ particles from direct contact with the electrolyte, thereby mitigating issues such as manganese dissolution and side reactions at the electrode-electrolyte interface. mdpi.comresearchgate.net

    A variety of materials have been investigated as coatings, including:

    Metal Oxides: Oxides such as Al₂O₃ and ZnO are commonly used coating materials. researchgate.netresearchgate.net A uniform and compact nano-Al₂O₃ coating can significantly enhance the cycling and rate performance, especially at elevated temperatures, by protecting the spinel particles from corrosion by the electrolyte. electrochemsci.orgresearchgate.net Atomic layer deposition has been used to create nanosized, highly conformal Al₂O₃ coatings that significantly improve cycleability. rsc.org ZnO coatings can also enhance electrochemical performance by acting as a protective barrier and suppressing electrolyte decomposition. researchgate.net

    Carbonaceous Materials: Various forms of carbon, such as amorphous carbon and graphene, have been used as coatings to enhance the electronic conductivity of LiMn₂O₄ and improve its rate capability. mdpi.com

    Other Materials: Other materials, including phosphates and solid electrolytes, have also been explored as coating agents. mdpi.com

    These coatings can act as a physical barrier, preventing the dissolution of manganese into the electrolyte. electrochemsci.org They can also scavenge harmful species like HF that may be present in the electrolyte, further enhancing the stability of the cathode material. researchgate.net

    Table 3: Summary of Surface Modification and Coating Techniques for LiMn₂O₄

    Coating Material Key Findings References
    Al₂O₃ Enhances cycling and rate performance, especially at elevated temperatures, by preventing Mn dissolution. electrochemsci.orgresearchgate.netrsc.org
    ZnO Improves electrochemical performance and cyclic stability by protecting the core material from the electrolyte. researchgate.net
    Carbonaceous Materials Enhance electronic conductivity and rate capability. mdpi.com

    Oxide Coatings (e.g., perovskite coatings)

    Applying a thin layer of metal oxide to the surface of Lithium(1+) oxomanganese particles is a highly effective strategy for improving electrochemical performance. These coatings serve as a physical barrier, protecting the cathode material from direct contact with the electrolyte.

    Commonly used simple oxide coatings include alumina (B75360) (Al₂O₃), zinc oxide (ZnO), titanium dioxide (TiO₂), and zirconia (ZrO₂). researchgate.net These coatings help to form a more stable cathode-electrolyte interphase (CEI), which is crucial for long-term cycling stability. nih.govrsc.org By mitigating direct exposure to the electrolyte, these oxide layers effectively reduce the dissolution of manganese into the electrolyte, a primary cause of capacity fade. nih.govrsc.org

    Perovskite oxides, with their characteristic ABO₃ crystal structure, have emerged as particularly promising coating materials due to their high stability and excellent ionic and electronic conductivity. researchgate.net For instance, computational studies have identified strontium titanate (SrTiO₃), a stable oxide perovskite, as an excellent potential coating for lithium-rich manganese-based oxides. researchgate.net Such a coating is predicted to enhance both electronic and lithium transport across the cathode-electrolyte interface and reduce oxygen loss from the cathode surface, thereby preventing undesirable structural phase transitions. researchgate.net

    Coating MaterialHost Material ExampleReported Improvement
    Alumina (Al₂O₃)LiMn₂O₄Hinders Mn³⁺ disproportionation and material degradation. nih.govmdpi.com
    Strontium Titanate (SrTiO₃)Li₁.₂Ni₀.₂Mn₀.₆O₂Enhances electronic and lithium transport; reduces oxygen loss (theoretical). researchgate.net
    Lanthanum Manganite (LaMnO₃)Li-rich Mn-based cathode155.4 mAh g⁻¹ at 5C; 85.4% capacity retention after 200 cycles. rsc.org
    γ-MnOOHLi₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂264.4 mAh g⁻¹ after 50 cycles with 96.1% capacity retention. patsnap.com

    Phosphates and Carbonaceous Coatings

    Alongside oxides, phosphate (B84403) and carbon-based coatings are extensively researched to address the stability and conductivity challenges of this compound.

    Phosphate Coatings: Phosphate-based materials, such as lithium phosphate (Li₃PO₄), are effective coating agents because they can act as a protective layer and, in some cases, enhance lithium-ion transport. pku.edu.cnacs.org A phosphate coating or surface termination offers several advantages:

    It creates a stable barrier that prevents direct contact between the active material and the electrolyte, which reduces side reactions and the dissolution of manganese ions. pku.edu.cnscirp.org

    It can protect the cathode surface from oxidation during handling in air. scirp.org

    Certain phosphate coatings are good lithium-ion conductors, which can facilitate the movement of Li⁺ ions across the electrode/electrolyte interface, thereby improving the charge-discharge efficiency. pku.edu.cn

    The phosphate layer can promote better adhesion for a subsequent conductive carbon coating. scirp.org

    Carbonaceous Coatings: Carbon coatings are primarily applied to enhance the electronic conductivity of this compound, which is inherently low. anl.gov These coatings create a conductive network around the active material particles, facilitating efficient electron transport and improving rate capability. researchgate.netpatsnap.com Various forms of carbon are utilized, including amorphous carbon, graphene, and carbon nanotubes (CNTs). rsc.org

    The benefits of carbonaceous coatings are multifaceted:

    Enhanced Conductivity: They significantly boost the transport of electrons to and from the active material. anl.gov

    Physical Barrier: The carbon layer physically separates the cathode from the electrolyte, suppressing manganese dissolution and unwanted side reactions. researchgate.netanl.gov

    Structural Support: The coating can help to buffer the volume changes that occur during the insertion and extraction of lithium ions, thereby maintaining the structural integrity of the particles and preventing cracking. mdpi.compatsnap.com

    Improved Ionic Diffusion: Some porous carbon structures can also provide additional pathways for Li⁺ ion diffusion. anl.gov

    A thin, uniform coating of amorphous carbon, for example, has been shown to reduce the contact area with the electrolyte, leading to superior capacity retention. rsc.org Similarly, N-doped carbon coatings can further enhance electrochemical kinetics. patsnap.com

    Coating TypeMaterial ExamplePrimary Function(s)
    Phosphate Lithium Phosphate (Li₃PO₄)Protective barrier, enhances Li⁺ transport, improves stability. pku.edu.cnacs.org
    Carbonaceous Amorphous CarbonEnhances electronic conductivity, physical barrier, structural support. rsc.organl.gov
    Carbonaceous Graphene / CNTsHigh electronic conductivity, flexible support, suppresses Mn dissolution. rsc.organl.gov

    Role of Coatings in Mitigating Degradation Mechanisms

    Surface coatings play a crucial role in counteracting the primary degradation mechanisms that limit the cycle life and performance of this compound cathodes. These mechanisms include manganese dissolution, Jahn-Teller distortion, and detrimental side reactions with the electrolyte.

    Computational Modeling and Simulation of Lithium 1+ Oxomanganese Systems

    Atomistic Simulations

    Atomistic simulations model the material on an atom-by-atom basis, providing a dynamic view of its behavior. These simulations are crucial for understanding the movement of lithium ions and the forces governing atomic interactions.

    Molecular Dynamics (MD) Simulations for Ionic Diffusion

    Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each particle over time, providing a detailed view of dynamic processes such as ionic diffusion. In the context of LiMnO₂, MD simulations are instrumental in understanding how lithium ions move through the crystal lattice, a process fundamental to the material's performance as a battery cathode. numberanalytics.comdaneshyari.com

    Key findings from MD simulations of LiMnO₂ and related manganese oxides include:

    Anisotropic Diffusion: Lithium-ion diffusion in layered oxides is often highly anisotropic, with significantly faster diffusion parallel to the material's layers compared to perpendicular movement. numberanalytics.comdaneshyari.com

    Concentration Dependence: The diffusion coefficient of lithium ions is highly dependent on the lithium concentration (state of charge). Generally, the diffusion coefficient increases as the lithium content decreases. researchgate.net

    Defect Influence: The presence of defects, such as anti-site defects where a manganese ion occupies a lithium site and vice versa, can significantly impact diffusion pathways and rates. While some defects can block one-dimensional diffusion channels, they can also create new, three-dimensional diffusion networks. rsc.org

    Structural Transitions: MD simulations can capture structural transitions that occur during charging and discharging, such as the transformation from a layered to a spinel-like structure, which is a known cause of capacity fading. sciengine.comacs.org

    Table 1: Parameters Investigated in MD Simulations of Lithium Diffusion
    ParameterInfluence on Lithium DiffusionReference
    Lithium Concentration (x in LiₓMnO₂)Diffusion coefficient generally increases as x decreases. researchgate.net
    TemperatureHigher temperatures increase diffusion rates. rsc.org
    Anti-site DefectsCan either hinder or enhance diffusion depending on concentration and distribution. rsc.org
    Crystallographic DirectionDiffusion is often faster parallel to the manganese oxide layers. numberanalytics.comdaneshyari.com

    Force Field Development for Interatomic Interactions

    The accuracy of MD simulations is critically dependent on the quality of the "force field," a set of mathematical functions and parameters that describe the potential energy of a system of atoms and the forces between them. Developing a reliable force field for complex materials like LiMnO₂ is a significant challenge due to the intricate interactions between lithium, manganese, and oxygen ions, including electrostatic and van der Waals forces. frontiersin.org

    Several approaches are used to develop force fields for Li-Mn-O systems:

    Empirical Potential Fitting: Parameters for the force field are adjusted to reproduce experimental data or results from higher-level quantum mechanical calculations. For instance, the Buckingham potential is a common choice for ionic materials. researchgate.net

    Reactive Force Fields (ReaxFF): Unlike traditional force fields with fixed bonding, ReaxFF can model the formation and breaking of chemical bonds, which is crucial for studying chemical reactions and degradation mechanisms at interfaces. frontiersin.orgcaltech.edu ReaxFF parameters are typically derived from extensive datasets of quantum chemistry calculations. caltech.edu

    Second Nearest-Neighbor Modified Embedded-Atom Method (2NN MEAM): This formalism, often combined with a charge equilibration (Qeq) method, has been successfully used to develop interatomic potentials for the Li-Mn-O ternary system. researchgate.netnist.gov These potentials can accurately reproduce a range of physical properties, including structural, elastic, and thermodynamic characteristics. researchgate.netnist.gov

    Polarizable Force Fields: These advanced force fields account for the ability of atoms to become polarized in response to their local electric field, which is particularly important in ionic systems. nih.gov

    The development of these force fields is an iterative process of parameterization and validation against known material properties to ensure the simulations provide a realistic representation of the material's behavior. nih.govresearchgate.net

    Machine Learning Potentials and Neural Network Approaches

    A significant challenge with first-principles methods like DFT is their high computational cost, which limits simulations to relatively small systems (a few hundred atoms) and short timescales (picoseconds). aip.orgarxiv.org Machine Learning (ML) potentials are emerging as a powerful tool to bridge this gap, offering the accuracy of quantum mechanics at a fraction of the computational cost. sciengine.comwiley.com

    These approaches use large datasets generated from DFT calculations to train a machine learning model, typically a neural network, to predict the energy and forces of a given atomic configuration. sciengine.comresearchgate.net Once trained, these ML potentials can be used in large-scale MD simulations.

    Key developments and applications for LiMnO₂ systems include:

    High-Dimensional Neural Network Potentials (HDNNPs): This type of ML potential has been successfully applied to simulate complex transition metal oxides like lithium manganese oxides. aip.orgiaea.org They can accurately represent systems with coexisting oxidation states, Jahn-Teller distortions, and electron hopping, which are characteristic of LiMnO₂. iaea.orgaip.org

    Simulating Interfaces: HDNNPs have enabled large-scale simulations of the interface between lithium manganese oxide and water, providing insights into water dissociation, proton transfer, and the surface's electronic structure. aip.orgarxiv.org

    Universal Potentials (e.g., CHGNet): Recent efforts have focused on developing "universal" ML potentials trained on vast materials databases. sciengine.comacs.org Frameworks like CHGNet, a charge-informed graph neural network, have shown the ability to model ionic rearrangements and electronic evolution during phase transitions in delithiated LiMnO₂. sciengine.comacs.orgarxiv.org These pretrained models can accelerate the study of new materials without the need for extensive, system-specific training. sciengine.com

    Predicting Electronic Properties: Beyond just energies and forces, ML methods are being developed to predict electronic properties. For example, high-dimensional neural networks for spin prediction (HDNNS) can analyze the oxidation states of manganese ions during a simulation. arxiv.orgiaea.org

    By enabling simulations on length and time scales previously inaccessible, ML potentials are providing unprecedented insights into dynamic processes like phase transitions and interfacial reactions that are critical to the performance and degradation of LiMnO₂-based materials. acs.orgresearchgate.net

    Multi-Scale Modeling Approaches

    The intricate nature of Lithium(1+) oxomanganese systems, with processes spanning from atomic-level quantum interactions to macroscopic battery performance, necessitates the use of multi-scale modeling approaches. These methods bridge the gaps between different length and time scales to create a comprehensive understanding of the material's behavior. By integrating insights from quantum mechanics, atomistic simulations, and continuum models, researchers can effectively study everything from fundamental electronic properties to the effects of electrode microstructure on battery aging. acs.orgmdpi.comfrontiersin.org

    First-principles calculations, primarily based on Density Functional Theory (DFT), form the foundation of this multi-scale hierarchy. osti.gov These quantum mechanical methods are crucial for elucidating the electronic structure, phase stability, lithium intercalation voltages, and magnetic properties of various lithium manganese oxide polymorphs, such as layered LiMnO₂, spinel LiMn₂O₄, and their doped variants. osti.govmdpi.com For manganese oxides, it is essential to include spin polarization in these calculations, as it significantly impacts the computed energies and provides a more realistic description of the material. osti.govmit.edu DFT has been successfully used to investigate changes in the Mn oxidation state (from Mn²⁺ to Mn⁴⁺) during lithiation and delithiation, which is fundamental to the material's function as a cathode. osti.gov

    Building upon the insights from DFT, atomistic simulations like Molecular Dynamics (MD) are employed to study the dynamic behavior of these systems over longer time scales. MD simulations are particularly useful for investigating phase transition kinetics, ion diffusion pathways, and the structural evolution of the material during cycling. acs.org For instance, MD simulations have been used to compare the stability of delithiated structures derived from monoclinic and orthorhombic LiMnO₂, revealing that Mn ions can migrate from octahedral to tetrahedral sites, a key mechanism in phase transformations. acs.org

    At a larger scale, continuum models and meso-scale simulations are used to understand the performance of the entire electrode and cell. These models often take parameters derived from lower-scale simulations (like diffusion coefficients or reaction kinetics) as inputs. frontiersin.org A powerful approach involves coupling these electrochemical models with real-time, three-dimensional microstructural data obtained from techniques like nano-scale X-ray computed tomography. uwaterloo.ca This allows for the simulation of charge/discharge processes within a realistic electrode architecture, providing valuable insights into how factors like particle size, porosity, and tortuosity affect performance and lead to inhomogeneities in lithium distribution. uwaterloo.camdpi.com This integration of models across scales—from the quantum behavior of electrons to the macroscopic performance of a battery—provides a holistic view of this compound systems. acs.orguwaterloo.ca

    Table 1: Overview of Multi-Scale Modeling Techniques for this compound

    Modeling ScalePrimary Method(s)Key Properties & Phenomena InvestigatedExample Application
    Quantum (Angstroms)Density Functional Theory (DFT), Local-Spin-Density-Functional Theory (LDFT)Electronic structure, formation energies, intercalation voltage, phase stability, charge compensation mechanisms, magnetic properties. osti.govmdpi.comacs.orgCalculating the average intercalation voltage of LiMn₂O₄ and understanding the destabilization of monoclinic LiMnO₂. osti.govmdpi.com
    Atomistic (Nanometers)Molecular Dynamics (MD), Nudged Elastic Band (NEB)Ion diffusion pathways and barriers, phase transition kinetics, structural evolution during cycling, thermal stability. acs.orgescholarship.orgSimulating the migration of Mn ions and the kinetic stability of delithiated Li₀.₅MnO₂ structures. acs.org
    Meso-scale (Microns)Particle-based models, Phase-field modelsParticle cracking, electrode porosity effects, stress evolution, lithium distribution within electrode microstructures. mdpi.commdpi.comModeling the impact of porous 3D structures on the specific resistance of an electrode. mdpi.com
    Continuum (Millimeters)Porous electrode theory (e.g., Pseudo-2D models)Cell-level discharge/charge characteristics, heat generation, aging mechanisms, rate capability. frontiersin.orguwaterloo.caSimulating the discharge curves of a LiMn₂O₄ half-cell at various C-rates. frontiersin.org

    Predictive Modeling for Material Design and Optimization

    The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. alliedacademies.orgstanford.edu Predictive modeling, particularly powered by machine learning (ML), has emerged as a transformative tool for accelerating the design and optimization of new this compound materials. nih.govresearchgate.net By learning complex structure-property relationships from existing data, ML models can rapidly screen vast chemical spaces for promising candidates, a task that would be infeasible with conventional experimental or purely computational methods. alliedacademies.orgstanford.edu

    The core of this predictive approach lies in creating models that can accurately forecast key performance metrics based on a set of "descriptors." nih.gov These descriptors are features that characterize the material, ranging from simple stoichiometric coefficients and elemental properties (e.g., electronegativity, ionic radii) to complex structural information derived from its crystal lattice. nih.govacs.orgnih.gov The goal is to develop ML models that can predict properties like the crystal structure, ionic conductivity, electrochemical stability window, and discharge capacity of a novel compound based solely on its composition and structure. alliedacademies.orgresearchgate.netmdpi.com

    Various ML algorithms have been applied to design and screen lithium manganese oxide-based materials. For instance, artificial neural networks (ANNs) have been used to create regression models that predict the specific resistance of an electrode based on its mesoscale structural features, such as porosity and active material particle size. mdpi.com More advanced deep learning models, like the crystal graph convolutional neural network (CGCNN), can directly learn from the crystal structure to predict material properties with high accuracy. nih.gov In one study, a model was developed to predict the crystal group of lithiated manganese oxides with high precision by learning from the structures of known lithiated iron oxides, demonstrating the transferability of such models. researchgate.netmdpi.com

    Another powerful application is the use of gradient boosting machine (GBM) models to predict the initial and long-term discharge capacities of doped cathode materials. acs.orgnih.gov By analyzing a dataset of various doped systems, these models can identify the key features that govern electrochemical performance. nih.gov Such analyses have revealed, for example, that higher lithium content and doping with atoms having lower electronegativity tend to result in better capacity retention. acs.orgnih.gov This data-driven approach not only accelerates the discovery of new materials but also provides fundamental insights that guide the rational design of next-generation this compound cathodes. researchgate.net

    Table 2: Application of Predictive Models in this compound Research

    Predictive GoalMachine Learning Model(s)Input DescriptorsKey Findings / Outcome
    Crystal Structure PredictionEuclidean Distance-based MLStoichiometric coefficients of elements (Li, Mn, O). researchgate.netmdpi.comPredicted the crystal group for Li-Mn-O compounds with 70% accuracy and 90% precision. researchgate.netmdpi.com
    Electrode Specific ResistanceArtificial Neural Network (ANN)Porosity, particle size, volume fractions of components, electrolyte conductivity. mdpi.comThe ANN regression model accurately predicted electrode-specific resistance, enabling optimization of the porous structure. mdpi.com
    Ionic ConductivitySupport Vector Machine (SVM)Elemental properties, crystal structure information. alliedacademies.orgSuccessfully screened materials to identify superior lithium-ion conducting solids. alliedacademies.org
    Discharge CapacityGradient Boosting Machine (GBM), Random Forest (RF)Lattice constants, elemental ratios (Li, Ni, Mn, Co, dopant), molar mass, operating voltage. acs.orgnih.govGBM models showed the best predictive power; higher Li content and lower dopant electronegativity correlated with higher capacity. acs.orgnih.gov
    Screening New MaterialsTransfer Learning, CGCNNCrystal structures, physical and chemical properties of materials. stanford.edunih.govEnabled high-throughput screening of thousands of potential materials, accelerating the discovery process beyond traditional methods. stanford.edunih.gov

    Environmental and Sustainability Aspects in Lithium 1+ Oxomanganese Research

    Resource Abundance and Material Sourcing Considerations

    A primary advantage of LMO cathodes is the abundance of manganese. Manganese is the fifth most abundant metal in the Earth's crust, making it a more cost-effective and readily available resource compared to the limited and geographically concentrated reserves of cobalt and nickel. anl.govrdworldonline.comlbl.gov The use of manganese helps to mitigate the supply chain risks and ethical concerns associated with cobalt mining. anl.gov

    Lithium, while less abundant than manganese, is extracted from brine or hard rock (spodumene). nrel.gov Major reserves are located in Australia (spodumene) and South American countries like Chile and Argentina (brine). nrel.govmercedes-benz.com While the global lithium market is expanding to meet demand, its extraction is not without environmental challenges, which necessitates responsible and sustainable sourcing practices. mercedes-benz.comfrontiersin.org

    The table below provides a snapshot of global production for key battery metals in 2021, illustrating the relative abundance of manganese.

    Metal2021 Global Production (Kilotons)
    Lithium100
    Nickel2,700
    Cobalt170
    Manganese20,000
    Data sourced from Frontiers in Chemical Engineering, 2023. frontiersin.org

    The reliance on abundant materials like manganese is a critical factor in the long-term sustainability of lithium-ion battery technology for large-scale applications such as electric vehicles and grid storage. emobilityplus.comscitechdaily.com

    Recycling and Regeneration Processes for Spent Materials

    The increasing volume of spent lithium-ion batteries necessitates the development of efficient and environmentally sound recycling processes. purdue.eduiu.edu For LMO batteries, these processes aim to recover valuable materials, particularly lithium and manganese, and to regenerate the cathode material for reuse, creating a closed-loop system. frontiersin.orgucsd.edu Industrial recovery efforts primarily utilize hydrometallurgical and pyrometallurgical processes. frontiersin.org

    Various methods have been developed to recycle and regenerate spent LMO cathodes, each with distinct mechanisms and efficiencies. These can be broadly categorized into pyrometallurgy, hydrometallurgy, and direct regeneration. frontiersin.orghilarispublisher.com

    Pyrometallurgy: This method involves high-temperature smelting processes (typically 200°C–900°C) to reduce the metal oxides in the cathode material to a metallic alloy. frontiersin.orgresearchgate.net The binder and other organic materials are burned off, and valuable metals can be subsequently separated and recovered. While effective, this process is energy-intensive. frontiersin.orgucsd.edu

    Hydrometallurgy: This is a chemical leaching process that uses aqueous solutions, often acidic, to dissolve and extract metals from the spent cathode material. frontiersin.orgiu.edu The metals are then separated and precipitated from the solution. For LMO, this process is relatively straightforward due to the presence of only two key metals. frontiersin.org It generally has lower energy requirements than pyrometallurgy but can involve the use of caustic reagents. ucsd.edu

    Direct Regeneration: These methods aim to restore the electrochemical performance of the degraded cathode material without breaking it down into its constituent elements. researchgate.netbnl.gov This approach is often considered more environmentally friendly. ucsd.edu

    Hydrothermal Treatment: This technique involves treating the spent LMO powder in a lithium-containing aqueous solution (such as Lithium Hydroxide) under elevated temperature and pressure. ucsd.eduiu.eduiupui.edu This process replenishes the lithium lost during battery cycling and can repair the crystal structure of the cathode material. ucsd.eduhilarispublisher.com

    Solid-State Sintering / Thermal Treatment: In this method, spent cathode material is mixed with a lithium salt to compensate for lithium loss and then heated at high temperatures (e.g., 500-900°C). researchgate.netresearchgate.netiupui.edu This heat treatment can restore the material's crystallinity and electrochemical properties. researchgate.netbnl.gov

    Physical Methods: Techniques like froth flotation can be used as a pretreatment step to efficiently separate cathode materials (LMO) from anode materials (graphite) based on their surface properties, improving the efficiency of subsequent metallurgical processes. rsc.org

    Recycling lithium-ion batteries offers significant environmental benefits compared to producing materials from virgin sources. stanford.edusoci.org The primary drawbacks of conventional recycling methods are linked to energy consumption and the use of chemicals. Pyrometallurgical processes are energy-intensive and can generate greenhouse gases, while hydrometallurgical methods can produce liquid waste streams that require treatment. ucsd.edujeeng.net Direct regeneration methods are being explored as a greener alternative because they often require less energy and fewer harsh chemicals. ucsd.edu

    A life-cycle analysis comparing recycling to mining reveals a substantial reduction in environmental footprint. Recycling emits less than half the greenhouse gases and uses significantly less water and energy than conventional mining and refinement of the same metals. stanford.edu

    The following table summarizes the environmental benefits of recycling battery materials compared to primary production from mining.

    Impact CategoryReduction via Recycling (vs. Mining)
    Greenhouse Gas Emissions58% to 81% less
    Water Use72% to 88% less
    Energy Use77% to 89% less
    Data sourced from Stanford Report, 2025. stanford.edusoci.org

    Life Cycle Thinking and Sustainability Assessment of Lithium Manganese Oxide Technologies

    Studies indicate that the material preparation stage is the largest contributor to the environmental impacts of lithium-ion batteries, including primary energy demand and global warming potential (GWP). cam.ac.uk The production of the cathode active material is a predominant factor within this stage. cam.ac.ukcam.ac.uk The electricity used during the manufacturing process is another significant contributor to the battery's carbon footprint. ntnu.no

    The GWP for LMO batteries has been quantified in various studies, with results often presented in kilograms of CO2 equivalent per kilowatt-hour of battery storage capacity (kg CO2-eq/kWh).

    Study / Battery TypeGlobal Warming Potential (GWP)Notes
    LMO Battery ntnu.no63.4 kg CO2-eq / kWhAssumes production in mainland China.
    LMO Battery ntnu.no53 kg CO2-eq / kWhBased on data from Notter et al. (2010).
    General Lithium-Ion Battery mdpi.com1.7 - 8.1 kg CO2-eq / kgVaries based on consequential vs. present scenarios and recycling credits.
    Data sourced from NTNU Open, 2014 and MDPI, 2021. ntnu.nomdpi.com

    Future Research Directions and Perspectives

    Development of Novel Lithium(1+) Oxomanganese Polymorphs

    The exploration of new crystalline forms, or polymorphs, of this compound is a critical frontier in enhancing its electrochemical performance. While the ground-state orthorhombic structure is well-known, research into metastable polymorphs is uncovering structures with potentially superior properties. researchgate.netberkeley.edu The synthesis of these novel phases often requires non-equilibrium conditions, such as high pressure or low-temperature "chimie douce" (soft chemistry) methods, to access structures that are not thermodynamically favored under conventional synthesis conditions. bohrium.com

    Several polymorphs of LiMnO2 have been synthesized and characterized, each displaying unique structural and electrochemical characteristics. The experimentally known ground state is the orthorhombic (Pmmn) phase. researchgate.net However, theoretical and experimental efforts have identified other significant structures:

    Monoclinic LiMnO2 (m-LiMnO2) : A layered variety of LiMnO2 can be obtained through a soft chemistry reaction involving ion exchange from α-NaMnO2. bohrium.com This monoclinic structure is characterized by strongly distorted MnO6 octahedra due to the Jahn-Teller effect of Mn³⁺ ions. bohrium.com Another monoclinic phase, denoted as the m-phase, has been identified as an intermediate during the solid-state synthesis of Li-Mn-O spinels at low temperatures (around 150 °C). rsc.org This m-phase is stable up to approximately 550 °C and shows limited electrochemical lithium intercalation, confirming it is a distinct polymorph from previously known layered or spinel compounds. rsc.org

    Tetragonal LiMnO2 (t-LiMnO2) : High-pressure synthesis techniques have yielded a tetragonal form of LiMnO2. rsc.org Produced at pressures exceeding 8 GPa, this polymorph adopts a γ-LiFeO2-type crystal structure (I41/amd space group). rsc.org Notably, t-LiMnO2 demonstrates superior energy density compared to other lithium manganese oxides, with an initial charge capacity of 185 mAh g⁻¹ at 40 °C and a high average voltage of 4.56 V. rsc.org However, during cycling, it undergoes an irreversible transformation into a spinel-like structure. rsc.org

    Metastable and Computationally Predicted Polymorphs : Ab initio computational studies have been instrumental in exploring the thermodynamic landscape of LiMnO2. researchgate.net Such studies have investigated the relative stability of various structures, finding that factors like spin-polarization and magnetic ordering are critical for accurately predicting the ground state. researchgate.net For instance, density functional theory (DFT) calculations initially suggested a phase with γ-LiFeO2-like order (g-LiMnO2) could be the ground state, but refining the models to include antiferromagnetic ordering correctly identified the orthorhombic structure as the most stable. researchgate.net These computational approaches are crucial for guiding synthetic efforts toward promising, yet-to-be-isolated metastable phases. ucl.ac.uk

    The challenge with many LiMnO2 polymorphs, including orthorhombic and layered variants, is their tendency to gradually convert into more stable spinel-like structures upon electrochemical cycling. researchgate.netresearchgate.net This transformation often leads to capacity fading and undesirable voltage steps. researchgate.net Therefore, a key research direction is not only the discovery of new polymorphs but also the development of strategies to stabilize their crystal structures during battery operation.

    Table 1: Comparison of Selected this compound Polymorphs

    Polymorph Crystal System Space Group Synthesis Method Key Characteristics Citation(s)
    Orthorhombic (o-LiMnO2) Orthorhombic Pmmn Solid-state reaction Experimentally known ground state; subject to structural transformation during cycling. researchgate.netresearchgate.net
    Monoclinic (m-LiMnO2) Monoclinic Not specified Ion exchange from α-NaMnO2 Layered structure with significant Jahn-Teller distortion. bohrium.com
    Monoclinic (m-phase) Monoclinic P Low-temperature solid-state Intermediate phase; stable up to ~550°C; limited Li intercalation. rsc.org
    Tetragonal (t-LiMnO2) Tetragonal I41/amd High-pressure (>8 GPa) High energy density and voltage; irreversibly transforms to spinel. rsc.org

    caption{This table summarizes the properties and synthesis of different crystalline forms of this compound.}

    Future work will likely focus on synthesizing novel metastable polymorphs at the nanoscale, where surface energy effects can be leveraged to stabilize structures that are otherwise inaccessible in bulk form. berkeley.edu The synergistic use of advanced computational prediction and targeted synthesis promises to unlock new LiMnO2 polymorphs with enhanced stability and electrochemical performance. ucl.ac.uk

    Q & A

    Q. How can researchers critically assess the reliability of Li⁺-oxomanganese studies in literature reviews?

    • Methodological Answer : Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance). Prioritize peer-reviewed studies with:
    • Authority : Authors affiliated with institutions specializing in coordination chemistry.
    • Date : Publications within the last 10 years, unless citing foundational methods (e.g., Becke’s DFT exchange-correlation functionals).
    • Data Transparency : Availability of raw spectra, crystallographic files, or computational input parameters .

    Tables for Key Data Comparison

    Table 1 : Experimental vs. Computational Li⁺-Oxomanganese Reaction Enthalpies (ΔrH°, kcal/mol)

    ReactionExperimental DFT (B3LYP) Error (%)
    Li⁺ + 3H₂O → Li⁺·3H₂O-24.3-25.13.3
    Li⁺·4H₂O → Li⁺·5H₂O-18.7-17.94.3

    Table 2 : Critical Parameters for Comparative Li⁺-Oxomanganese Studies

    ParameterRecommended Standardization Method
    Solvent Purity≥99.9% (HPLC-grade)
    Computational Basis Set6-311+G* with implicit solvation
    XRD Resolution≤1.0 Å

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.